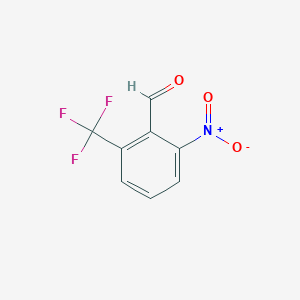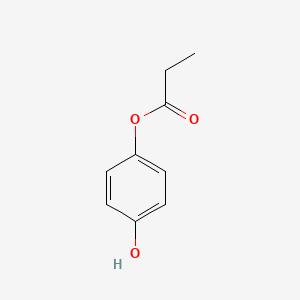
3-(3-Chlorophenyl)-4,6-dimethylchromen-2-one
Vue d'ensemble
Description
3-(3-Chlorophenyl)-4,6-dimethylchromen-2-one, also known as diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. It belongs to the class of phenylacetic acid derivatives and acts by inhibiting the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins.
Mécanisme D'action
Diclofenac acts by inhibiting the COX enzyme, which is responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in the inflammatory response. By inhibiting the production of prostaglandins, 3-(3-Chlorophenyl)-4,6-dimethylchromen-2-one reduces inflammation, pain, and fever. Diclofenac also inhibits the migration of neutrophils and monocytes to the site of inflammation, and reduces the production of reactive oxygen species and cytokines.
Biochemical and Physiological Effects
Diclofenac has been shown to have various biochemical and physiological effects, such as reducing the levels of interleukin-1β, interleukin-6, and tumor necrosis factor-α, which are pro-inflammatory cytokines. It also reduces the levels of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. Diclofenac has been shown to have analgesic, anti-inflammatory, antipyretic, and antiplatelet effects.
Avantages Et Limitations Des Expériences En Laboratoire
Diclofenac has several advantages for lab experiments, such as its well-established pharmacological profile, availability, and low cost. It can be easily synthesized and formulated into different dosage forms, such as tablets, capsules, and gels. However, 3-(3-Chlorophenyl)-4,6-dimethylchromen-2-one also has some limitations, such as its potential toxicity to the liver, kidney, and gastrointestinal tract, and its narrow therapeutic window. Therefore, careful dose selection and monitoring are required to ensure its safety and efficacy.
Orientations Futures
There are several future directions for 3-(3-Chlorophenyl)-4,6-dimethylchromen-2-one research, such as the development of novel drug delivery systems, the identification of new targets for its action, and the investigation of its potential use in combination with other drugs. Diclofenac has also been investigated for its potential use in the treatment of COVID-19, due to its anti-inflammatory and antiviral properties. Furthermore, the role of 3-(3-Chlorophenyl)-4,6-dimethylchromen-2-one in the regulation of autophagy, apoptosis, and oxidative stress is an emerging area of research. Overall, 3-(3-Chlorophenyl)-4,6-dimethylchromen-2-one remains a promising drug for the treatment of various diseases, and further research is needed to explore its full potential.
Conclusion
In conclusion, 3-(3-Chlorophenyl)-4,6-dimethylchromen-2-one is a non-steroidal anti-inflammatory drug that has been extensively studied for its therapeutic effects in various diseases. It acts by inhibiting the COX enzyme, reducing inflammation, pain, and fever. Diclofenac has several advantages for lab experiments, such as its availability and low cost, but also has some limitations, such as its potential toxicity. Further research is needed to explore its full potential and identify new targets for its action.
Applications De Recherche Scientifique
Diclofenac has been extensively studied for its therapeutic effects in various diseases, such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. It has also been investigated for its potential use in the prevention and treatment of cancer, Alzheimer's disease, and cardiovascular diseases. In addition, 3-(3-Chlorophenyl)-4,6-dimethylchromen-2-one has been used as a model drug for the development of novel drug delivery systems, such as liposomes, microspheres, and nanoparticles.
Propriétés
IUPAC Name |
3-(3-chlorophenyl)-4,6-dimethylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClO2/c1-10-6-7-15-14(8-10)11(2)16(17(19)20-15)12-4-3-5-13(18)9-12/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOPTFMOJNQPFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C(=C2C)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-4,6-dimethylchromen-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



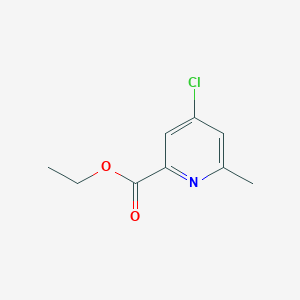

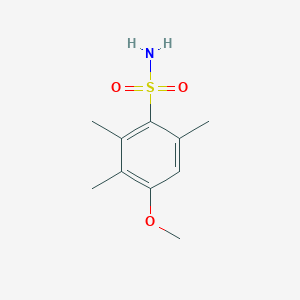
![[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methanol](/img/structure/B3041548.png)
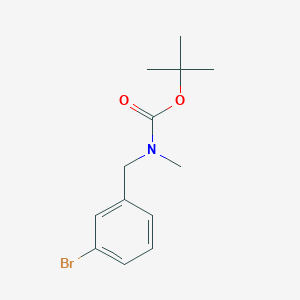
![Ethyl 2-[(2-chlorobenzoyl)amino]-2-[(2-chloro-3-pyridyl)amino]-3,3,3-trifluoropropanoate](/img/structure/B3041551.png)



